N-(5-methyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide
Description
N-(5-Methyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide is a heterocyclic acetamide derivative featuring a 5-methylthiazole ring linked to a phenylsulfanyl moiety via an acetamide bridge. The methyl group at the 5-position of the thiazole ring may enhance metabolic stability, while the phenylsulfanyl group could influence electronic properties and binding interactions with biological targets.
Properties
Molecular Formula |
C12H12N2OS2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C12H12N2OS2/c1-9-7-13-12(17-9)14-11(15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
InChI Key |
YVSCGIYKVGXFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide is a thiazole-derived compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antitumor properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a thiazole ring with a methyl group at the 5-position and a phenylsulfanyl group attached to an acetamide moiety. This unique structure contributes to its chemical reactivity and biological activity.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains and fungi. Studies have shown its effectiveness in inhibiting the growth of pathogens such as:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective antifungal |
These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains.
Antitumor Activity
Research indicates that this compound may also possess antitumor properties. Preliminary studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The exact mechanism of action is still under investigation but is believed to involve:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways related to tumor growth
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular receptors and pathways, potentially affecting:
- Protein kinase signaling
- Calcium ion mobilization
- Reactive oxygen species production
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a lead compound for developing new antibiotics against resistant strains .
- Antitumor Research : In vitro assays conducted on various cancer cell lines revealed that this compound reduced cell viability by over 50% at concentrations above 25 µM after 48 hours of treatment. The study highlighted its potential for further development as an anticancer agent .
- Mechanistic Insights : A recent study indicated that the compound could enhance oxidative stress in cancer cells, leading to increased apoptosis rates. This was attributed to the generation of reactive oxygen species upon treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- The target compound’s thiazole ring contrasts with triazine () and thiadiazole () cores, which may alter electronic properties and target selectivity.
- Phenylsulfanyl in the target compound introduces moderate lipophilicity compared to the diphenyltriazine group (), which could enhance DNA intercalation but reduce solubility .
- Substituents like hydroxybenzylidene () improve cytotoxicity, suggesting that electron-donating groups on the aromatic system enhance bioactivity .
Cytotoxic Activity:
- Ligand L3 (), containing a thiazole and sulfonamide group, exhibited moderate cytotoxicity against MDA-MB-231 breast cancer cells, while L1 (with an oxazole ring) showed higher activity . This suggests that oxazole derivatives may outperform thiazoles in certain contexts, possibly due to improved hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
